

# DAF-FM Diacetate: A Comprehensive Technical Guide for Nitric Oxide Detection

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## Compound of Interest

Compound Name: DAF-FM DA

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This technical guide provides an in-depth overview of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO) in biological systems. This document outlines its chemical structure, mechanism of action, key properties, and detailed experimental protocols for its application.

## Chemical Structure and Properties

DAF-FM diacetate is a cell-permeable derivative of fluorescein designed for the sensitive detection of nitric oxide. Its chemical structure allows it to passively diffuse across cellular membranes. Once inside the cell, it undergoes deacetylation by intracellular esterases to form DAF-FM, the NO-sensitive form of the probe.

Table 1: Physicochemical and Spectroscopic Properties of DAF-FM Diacetate and DAF-FM

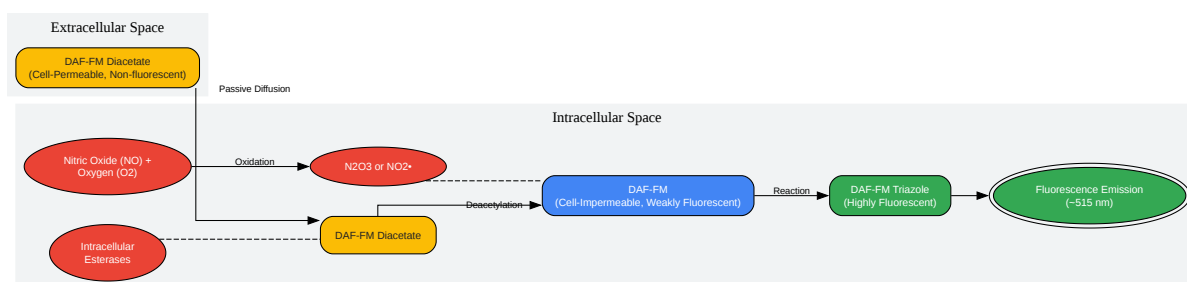
Property	Value	Reference
DAF-FM Diacetate		
Molecular Formula	C <sub>25</sub> H <sub>18</sub> F <sub>2</sub> N <sub>2</sub> O <sub>7</sub>	[1][2]
Molecular Weight	496.42 g/mol	[2][3]
CAS Number	254109-22-3	[1][2]
Solubility	Soluble in DMSO	[1][2][3]
Appearance	Solid	[2]
DAF-FM (Deacetylated Form)		
Excitation Maximum (λ <sub>ex</sub> )	~495 nm	[2][4][5]
Emission Maximum (λ <sub>em</sub> )	~515 nm	[2][4][5]
Fluorescence Quantum Yield (Φ) - Unreacted	~0.005	[2][4]
Fluorescence Quantum Yield (Φ) - After NO reaction	~0.81	[2][4][5]
Fluorescence Increase upon NO Reaction	~160-fold	[2][4]
Optimal pH Range	> 5.5	[4][5]
NO Detection Limit	~3 nM	[2][4]

## Mechanism of Action

The detection of nitric oxide by DAF-FM diacetate is a multi-step process that occurs within the cell. The probe itself is not directly reactive with NO.

First, the non-fluorescent and cell-permeant DAF-FM diacetate is hydrolyzed by intracellular esterases, which remove the two acetate groups.[6] This process transforms it into the polar, cell-impermeant DAF-FM, effectively trapping the probe inside the cell.[6]

The resulting DAF-FM is weakly fluorescent.[6] In the presence of nitric oxide and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative.[3] It is important to note that DAF-FM does not react directly with NO but rather with an oxidative product of NO, such as dinitrogen trioxide ( $\text{N}_2\text{O}_3$ ) or the nitrogen dioxide radical ( $\text{NO}_2^\bullet$ ).[7] This reaction leads to a significant increase in fluorescence intensity, which can be measured to quantify the amount of nitric oxide produced.[2][4]



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Caption: Mechanism of intracellular nitric oxide detection by DAF-FM diacetate.

## Experimental Protocols

The following protocols provide a general framework for the use of DAF-FM diacetate in cell-based assays. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.

## Reagent Preparation

Stock Solution Preparation:

- Bring the vial of DAF-FM diacetate powder and anhydrous dimethyl sulfoxide (DMSO) to room temperature.[\[6\]](#)
- To prepare a 5 mM stock solution, dissolve 1 mg of DAF-FM diacetate in 400  $\mu$ L of high-quality anhydrous DMSO.[\[4\]](#)[\[8\]](#)
- Vortex thoroughly until the powder is completely dissolved.[\[6\]](#)
- For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.[\[4\]](#)[\[6\]](#)[\[8\]](#)

#### Working Solution Preparation:

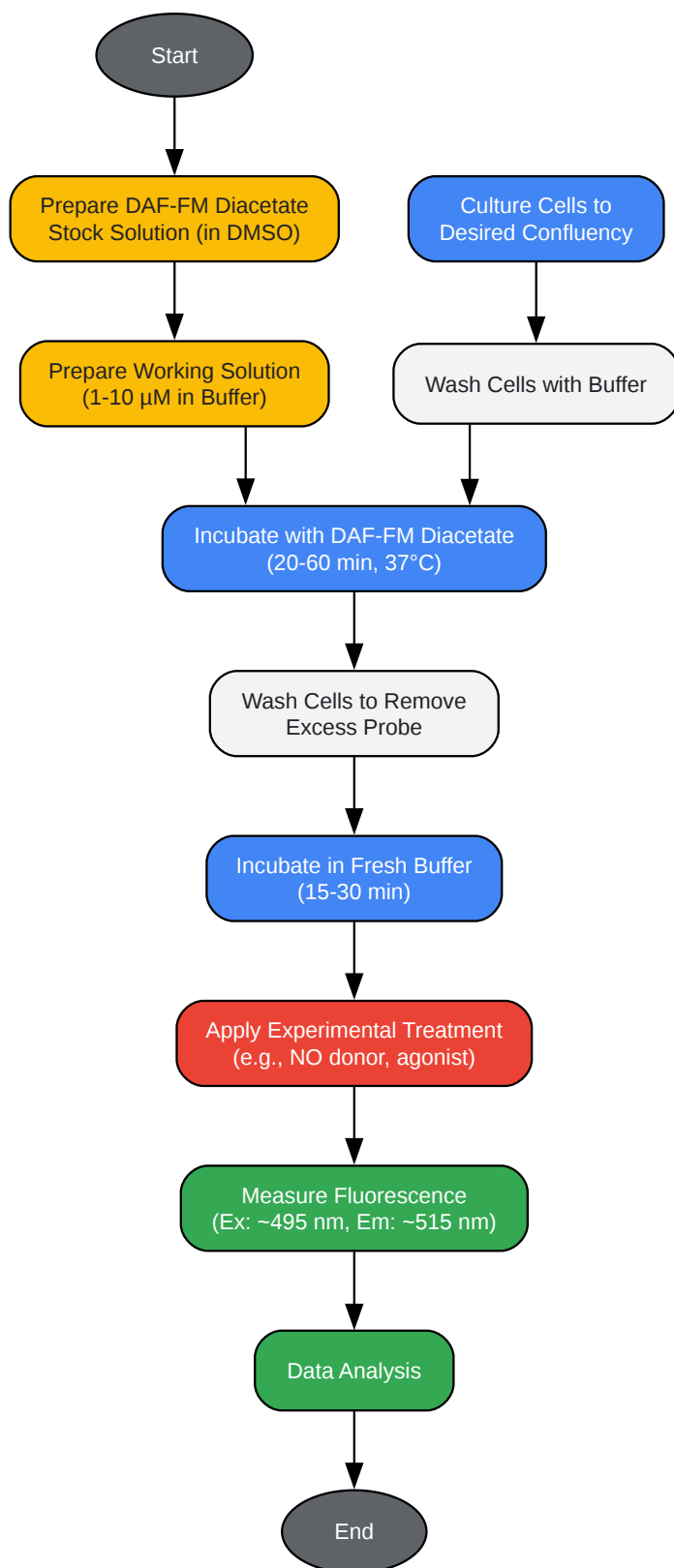
- On the day of the experiment, thaw an aliquot of the DAF-FM diacetate stock solution.
- Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium) to the desired final concentration.[\[8\]](#) A typical starting concentration range is 1-10  $\mu$ M.[\[4\]](#)[\[8\]](#) The optimal concentration should be determined empirically.

## Cell Loading Protocol

- Culture cells to the desired confluency in a suitable format (e.g., microplates, chamber slides).
- Remove the culture medium and wash the cells once with the chosen buffer.
- Add the DAF-FM diacetate working solution to the cells.
- Incubate the cells for 20-60 minutes at 37°C, protected from light.[\[4\]](#)[\[6\]](#)
- After the loading incubation, wash the cells twice with fresh buffer to remove any excess, unhydrolyzed probe.[\[4\]](#)[\[6\]](#)
- Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular DAF-FM diacetate to DAF-FM.[\[4\]](#)[\[8\]](#)

## Nitric Oxide Detection and Measurement

- After the de-esterification step, the cells are ready for experimental treatment to induce nitric oxide production.
- Treat the cells with the desired stimuli (e.g., agonists, inhibitors, or NO donors as positive controls).
- Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[\[4\]](#)
- The excitation and emission maxima for the DAF-FM-NO adduct are approximately 495 nm and 515 nm, respectively, which is compatible with standard FITC filter sets.[\[4\]](#)[\[6\]](#)



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